N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Overview
Description
“1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-” is a chemical compound with the formula C10H25N3 and a molecular weight of 187.3256 . It is also known by other names such as Bis (3-dimethylamino-1-propyl)amine, Bis- (dimethylaminopropyl)amine, and Bis (3- (dimethylamino)propyl)amine . It is employed as a pharmaceutical intermediate and is an important raw material used in organic synthesis, agrochemicals, and dye stuffs .
Synthesis Analysis
This compound is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the final product .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3 .Chemical Reactions Analysis
This compound can be readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Physical and Chemical Properties Analysis
The compound is a colorless liquid with a fishy, ammoniacal odor . It has a density of 812 mg/mL and a boiling point of 132.1 °C .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-N-[3-(dimethylamino)propyl]-1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3/c1-18(2)7-4-8-19(3)12-6-5-10(9-11(12)17)13(14,15)16/h5-6,9H,4,7-8,17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIJDHXWKNIXEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)C1=C(C=C(C=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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